molecular formula C₃₂H₄₄O₉ B042169 (2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid CAS No. 98665-19-1

(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

Cat. No. B042169
CAS RN: 98665-19-1
M. Wt: 572.7 g/mol
InChI Key: YCXUCEXEMJPDRZ-QWPKPZHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis approaches for complex molecules often involve multi-step reactions, including key strategies like aldol condensation, methylenation, and reactions involving cyclohexanones or related structures. For example, Kirihata et al. (1995) discussed synthesizing an unusual amino acid through aldol condensation, demonstrating the intricate steps required for complex molecule synthesis (Kirihata, Nakao, Fukuari, & Ichimoto, 1995).

Molecular Structure Analysis

The determination of molecular structure, including stereochemistry and conformation, is crucial for understanding a compound's properties and potential reactivity. X-ray crystallography provides definitive structural insights, as seen in studies by Lynton & Siew (1973), who analyzed the crystal and molecular structure of a synthetic intermediate, revealing key conformational details (Lynton & Siew, 1973).

Chemical Reactions and Properties

Chemical reactions involving complex molecules can lead to a variety of products depending on the conditions and reactants used. For instance, the Strecker-type degradation of amino acids by specific fatty esters highlights the intricate reactions such compounds can undergo, producing various degradation products (Zamora, Gallardo, Navarro, & Hidalgo, 2005).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are fundamental to understanding how a compound behaves under different conditions. The crystal structure, in particular, provides insights into the compound's stability and potential interactions with other molecules.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific types of chemical reactions, are essential for practical applications. Studies like those on the rearrangement of steroids under specific conditions can offer insights into the reactivity and transformation possibilities of complex molecules (Britten & Njau, 1976).

Scientific Research Applications

Synthesis of Liver X Receptor Agonists

Hyodeoxycholic acid, a by-product from the livestock industry, has been utilized to synthesize Liver X Receptor (LXR) modulators. LXRs are crucial for cholesterol metabolism regulation, and their dysfunction can lead to various diseases. Bile acid analogs, synthesized using hyodeoxycholic acid as a steroidal scaffold, have shown potential as LXR agonists, indicating their relevance in developing clinical LXR regulators (Ching, 2013).

Antimicrobial and Antitumor Properties

Triorganotin(IV) derivatives of sodium deoxycholate have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds, characterized by various spectroscopic techniques, have shown significant antibacterial, antifungal, and anticancer activities, highlighting their potential as potent antifungal agents and for use in cancer treatment (Shaheen et al., 2014).

Structural Elucidation in Medicinal Chemistry

The structural elucidation of various steroidal compounds plays a crucial role in medicinal chemistry. For instance, the analysis of 5,22-Stigmastadien-3β-yl p-toluenesulfonate helped understand the relative orientations of peripheral groups, which is vital in drug design and understanding molecular interactions (Ketuly et al., 2010).

Development of Herbal Therapeutics

Inhibitors against Methicillin-resistant Staphylococcus aureus (MRSA) infections have been explored using computer-aided design. Herbal compounds, such as those from Aloe vera and Azadirachta indica (Neem), have shown promising binding energies against MRSA-associated proteins, indicating their potential as herbal therapeutics (Skariyachan et al., 2011).

properties

IUPAC Name

6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXUCEXEMJPDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid H
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

CID 73657194

CAS RN

98665-19-1
Record name Ganoderic acid H
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid H
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 2
(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 3
(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 4
(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 5
(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 6
(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

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